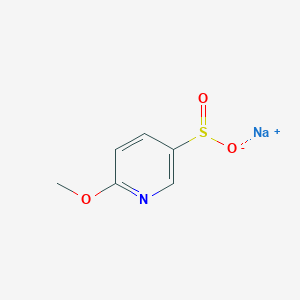

Sodium 6-methoxypyridine-3-sulfinate

Description

Significance of Pyridine-Sulfinate Frameworks in Contemporary Organic Chemistry

Pyridine (B92270) rings are a ubiquitous feature in drug molecules and other functional organic materials. rsc.org Consequently, the development of efficient chemical reactions to create carbon-carbon bonds involving these rings is a primary focus in the pharmaceutical and chemical industries. For decades, the Suzuki-Miyaura cross-coupling reaction has been the preeminent method for forming such bonds. However, this reaction often proves inefficient when applied to pyridine structures, particularly with 2-substituted pyridines. rsc.orgresearchgate.net This limitation stems from the difficulty in preparing the necessary pyridine-boronate coupling partners, which are often unstable. rsc.orgresearchgate.net

The emergence of pyridine sulfinates as alternative nucleophilic coupling partners has provided a powerful solution to this long-standing challenge. rsc.orgresearchgate.net Pyridine sulfinates have demonstrated remarkable utility in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. bohrium.com They serve as stable, easily prepared surrogates for the often-problematic boronic acids. sigmaaldrich.com This breakthrough has enabled the synthesis of a diverse array of linked pyridine derivatives that were previously difficult to access. rsc.orgsigmaaldrich.com The use of pyridine-2-sulfinates, as well as their 3- and 4-substituted counterparts, has resulted in a cross-coupling process with an unrivaled scope and utility, facilitating the preparation of medicinally relevant compounds. rsc.orgresearchgate.net

Table 1: Comparison of Pyridine Coupling Partners in Cross-Coupling Reactions

| Feature | Pyridine Boronates | Pyridine Sulfinates |

|---|---|---|

| Stability | Often unstable, especially 2-substituted variants rsc.orgresearchgate.net | Generally stable and easy to handle bohrium.comsigmaaldrich.com |

| Preparation | Can be difficult to prepare rsc.org | Straightforward to prepare bohrium.com |

| Reaction Efficiency | Low efficiency in many cases, particularly for 2-pyridyl boronates rsc.orgresearchgate.net | High efficiency across 2-, 3-, and 4-substituted variants rsc.org |

| Scope | Limited scope due to stability and reactivity issues rsc.org | Broad scope with aryl and heteroaryl halides bohrium.com |

Overview of Organosulfur Chemistry within Advanced Molecular Design

Organosulfur chemistry is a cornerstone of modern molecular science, with sulfur-containing compounds playing a critical role in pharmaceuticals, materials science, and natural products. nih.govjmchemsci.com Sulfur's ability to exist in a wide range of oxidation states (from –2 to +6) allows it to form a variety of functional groups, including thioethers, sulfoxides, sulfones, and sulfonamides, each imparting unique properties to the parent molecule. tandfonline.com This versatility makes sulfur a privileged element in drug design and discovery. tandfonline.com

Approximately a quarter of all small-molecule pharmaceuticals are organosulfur compounds, a testament to their importance in medicinal chemistry. tandfonline.comutsa.edu The incorporation of sulfur atoms can significantly enhance the biological and photophysical properties of organic molecules. researchgate.net Sulfinate salts (RSO₂Na), such as Sodium 6-methoxypyridine-3-sulfinate, are particularly valuable building blocks in this field. nih.govrsc.org They are stable, easy to handle, and can function as versatile reagents, acting as sources for sulfonyl (RSO₂–), sulfenyl (RS–), or sulfinyl (RSO–) groups depending on the reaction conditions. nih.govrsc.org This multifaceted reactivity allows for the construction of a wide array of more complex organosulfur compounds through the formation of new carbon-sulfur, nitrogen-sulfur, or sulfur-sulfur bonds. nih.govresearchgate.net

Table 2: Common Sulfur-Containing Functional Groups in Chemistry

| Functional Group | General Structure | Oxidation State of Sulfur |

|---|---|---|

| Thioether (Sulfide) | R-S-R' | -2 |

| Sulfoxide | R-S(=O)-R' | 0 |

| Sulfone | R-S(=O)₂-R' | +2 |

| Sulfinic Acid | R-S(=O)OH | +2 |

| Sulfonic Acid | R-S(=O)₂OH | +4 |

Historical Development and Evolution of Pyridine-Based Compounds in Synthetic Research

The pyridine scaffold is one of the most fundamental and extensively used heterocyclic systems in organic and medicinal chemistry. nih.govnih.gov This six-membered heteroaromatic ring is a core component of numerous natural products, including essential vitamins like niacin (vitamin B3) and alkaloids. nih.gov In biological systems, the pyridine ring of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) is crucial for redox reactions. nih.gov

The synthetic history of pyridine derivatives is rich and continuously evolving. Early methods for pyridine synthesis, such as the Hantzsch synthesis, laid the groundwork for accessing a variety of substituted pyridines. pharmaguideline.com Over time, the synthetic toolkit has expanded dramatically, allowing for precise control over the functionalization of the pyridine ring. bcrcp.ac.in

The development of pyridine-based compounds has had a profound impact on pharmacology. The pyridine nucleus is a privileged structure in drug design, valued for its ability to improve water solubility and engage in favorable interactions with biological targets. nih.govnih.gov This has led to the discovery of a vast number of therapeutic agents across a wide spectrum of diseases, including infectious and non-communicable diseases. nih.govnih.gov The ongoing research into novel synthetic methodologies continues to expand the chemical space accessible to medicinal chemists, ensuring that pyridine and its derivatives will remain central to the development of new medicines and functional materials for the foreseeable future. nih.govcofc.edu

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Niacin |

Properties

Molecular Formula |

C6H6NNaO3S |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

sodium;6-methoxypyridine-3-sulfinate |

InChI |

InChI=1S/C6H7NO3S.Na/c1-10-6-3-2-5(4-7-6)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

MOAANVITCFHAAY-UHFFFAOYSA-M |

Canonical SMILES |

COC1=NC=C(C=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 6 Methoxypyridine 3 Sulfinate

Established Synthetic Routes to Sodium 6-methoxypyridine-3-sulfinate

Two primary established routes for the synthesis of this compound include the reduction of 6-methoxypyridine-3-sulfonyl chloride and the formation from a halogenated precursor such as 5-bromo-2-methoxypyridine (B44785).

A prevalent and traditional method for synthesizing sodium arylsulfinates is the reduction of the corresponding sulfonyl chloride. nih.gov In the case of this compound, the precursor, 6-methoxypyridine-3-sulfonyl chloride, is commercially available. The most common approach for this reduction involves the use of sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often in the presence of a buffer like sodium bicarbonate. nih.gov This method is widely employed due to the ready availability and low cost of the reagents.

Another established route involves the use of a halogenated pyridine (B92270) precursor, such as 5-bromo-2-methoxypyridine. This method proceeds through the formation of an organometallic intermediate, typically an organolithium or Grignard reagent, which then reacts with a sulfur dioxide (SO₂) source. A detailed procedure for the synthesis of the analogous lithium 6-methoxypyridine-3-sulfinate highlights this approach, where 5-bromo-2-methoxypyridine is treated with butyllithium (B86547) to form the lithiated intermediate. This intermediate is then quenched with a sulfur dioxide surrogate, such as the 1-methylpyrrolidine (B122478) adduct of sulfur dioxide (TIMSO), to yield the sulfinate salt. tcichemicals.com A similar strategy can be employed to furnish the sodium salt by utilizing a sodium-based organometallic reagent or by cation exchange.

Detailed Reaction Mechanisms of Key Synthetic Steps

The reduction of 6-methoxypyridine-3-sulfonyl chloride with sodium sulfite in an aqueous medium proceeds via a nucleophilic attack of the sulfite ion on the sulfonyl chloride. The sulfite anion acts as the reducing agent, wherein the sulfur atom of the sulfite attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride ion. The reaction ultimately results in the formation of the sodium sulfinate and sodium chloride. The presence of a base like sodium bicarbonate is crucial to neutralize the hydrochloric acid that may be formed, thereby preventing side reactions.

In the organometallic route, the reaction is initiated by a halogen-metal exchange, where the bromine atom of 5-bromo-2-methoxypyridine is replaced by a metal, such as lithium from butyllithium. This creates a highly nucleophilic pyridyl anion. This anion then attacks the electrophilic sulfur atom of the sulfur dioxide surrogate. The resulting adduct is then protonated upon workup to yield the sulfinic acid, which is subsequently converted to its sodium salt.

Optimization of Reaction Conditions and Precursor Selection

For the reduction of 6-methoxypyridine-3-sulfonyl chloride, optimization of reaction conditions is key to maximizing yield and purity. Important parameters to consider include temperature, reaction time, and the stoichiometry of the reagents. Typically, the reaction is carried out at elevated temperatures, often in the range of 70-80°C, to ensure a reasonable reaction rate. nih.gov The molar ratio of sodium sulfite to the sulfonyl chloride is also a critical factor, with an excess of the reducing agent often being employed to drive the reaction to completion. The choice of solvent is generally water or a mixture of water and a miscible organic solvent to ensure the solubility of both the organic sulfonyl chloride and the inorganic reducing agent. google.com

In the synthesis from 5-bromo-2-methoxypyridine, the selection of the organometallic reagent and the SO₂ surrogate is paramount. Butyllithium is a common choice for the lithiation of aryl halides due to its high reactivity. The reaction is typically performed at low temperatures, such as -78°C, to prevent side reactions. tcichemicals.com The choice of the sulfur dioxide surrogate is also important, with reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and TIMSO being safer and more manageable alternatives to gaseous sulfur dioxide. nih.govtcichemicals.com

Strategies for Enhancing Reaction Yield and Product Purity

To enhance the yield and purity of this compound, several strategies can be implemented. In the sulfonyl chloride reduction method, careful control of the reaction pH is important to prevent the disproportionation of the sulfinate product. The addition of a phase-transfer catalyst can be beneficial in reactions where the sulfonyl chloride has low water solubility. lookchem.com For purification, the crude sodium sulfinate can be recrystallized from a suitable solvent, such as ethanol, to remove inorganic byproducts and unreacted starting materials. nih.gov

In the organometallic route, ensuring the complete exclusion of moisture and air is critical for the successful formation of the organometallic intermediate. The purity of the starting 5-bromo-2-methoxypyridine is also important, as impurities can interfere with the lithiation step. After the reaction, the product is typically isolated by filtration, as the sulfinate salt often precipitates from the reaction mixture. tcichemicals.com Washing the precipitate with appropriate organic solvents can further enhance its purity.

Advanced and Green Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of sodium sulfinates, including one-pot procedures and catalytic approaches.

One-Pot Synthetic Procedures and Their Mechanistic Advantages

One-pot syntheses of sulfinates from aryl halides have gained traction as they offer a more streamlined and efficient alternative to traditional multi-step procedures. acs.org These methods often involve the in situ generation of the sulfinate from an aryl halide and a sulfur dioxide surrogate, followed by its use in a subsequent reaction. For the synthesis of this compound, a one-pot approach could involve the reaction of 5-bromo-2-methoxypyridine with a metal, a sulfur dioxide surrogate, and a sodium salt in a single reaction vessel.

Catalytic Methodologies in the Synthesis of this compound

While direct catalytic methods for the synthesis of this compound are not extensively documented, catalytic approaches are widely used in reactions involving sodium sulfinates. For example, copper-catalyzed and nickel/photoredox dual catalysis have been employed for the cross-coupling of sodium sulfinates with aryl and heteroaryl halides to form sulfones. acs.orgnih.gov

Development of Sustainable and Environmentally Benign Synthetic Protocols

The development of sustainable and environmentally benign synthetic protocols for compounds like this compound is a key focus in modern chemistry, aiming to reduce environmental impact and enhance safety. researchgate.net Traditional methods for the synthesis of sulfinates often involve multi-step processes with harsh reagents. A common route involves the reduction of sulfonyl chlorides. nih.govgoogle.com However, these precursors can be toxic and their synthesis often generates significant waste.

In contrast, sustainable approaches prioritize the use of non-toxic solvents, readily available and stable reactants, and energy-efficient conditions. researchgate.net For the synthesis of sulfinates, this includes exploring water as a "green" solvent and utilizing more stable sulfur sources. researchgate.net Sodium sulfinates themselves are considered advantageous reagents as they are often stable, easy-to-handle, and moisture-insensitive solids, making them greener alternatives to sulfonyl chlorides. researchgate.netsemanticscholar.org

Research into sustainable organic synthesis has highlighted methods that could be adapted for the preparation of this compound. One promising strategy involves the direct insertion of sulfur dioxide (SO₂) or a surrogate into a carbon-metal bond of a pyridine precursor. For instance, an organometallic derivative of 6-methoxypyridine could be reacted with a sulfur dioxide equivalent, followed by treatment with a sodium base. A convenient and modern approach utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable SO₂ surrogate. nih.gov This method avoids handling gaseous sulfur dioxide and can be performed under milder conditions.

The table below outlines a comparison between traditional and potential sustainable approaches for the synthesis of aromatic sodium sulfinates.

| Feature | Traditional Protocol (e.g., Sulfonyl Chloride Reduction) | Sustainable Protocol (e.g., Using SO₂ Surrogate) |

| Sulfur Source | Often derived from sulfonyl chlorides (e.g., 6-methoxypyridine-3-sulfonyl chloride). | Sulfur dioxide (SO₂) or a solid surrogate like DABSO. nih.gov |

| Precursor Stability | Sulfonyl chlorides can be moisture-sensitive and corrosive. | SO₂ surrogates like DABSO are bench-stable solids. nih.gov |

| Reagents | Reducing agents such as sodium sulfite (Na₂SO₃) or zinc. nih.gov | Organometallic reagents (e.g., Grignard or organolithium). |

| Solvents | Often requires organic solvents. | Can potentially be adapted to greener solvents; aqueous workup is common. |

| Byproducts | Reduction byproducts (e.g., sodium chloride, zinc salts). | Byproducts depend on the specific organometallic route. |

| Environmental Impact | Higher potential impact due to the use and synthesis of sulfonyl chlorides. | Lower potential impact by avoiding hazardous reagents and utilizing stable SO₂ sources. |

By focusing on atom economy, reducing the number of synthetic steps, and selecting less hazardous reagents, the environmental footprint of producing this compound can be significantly minimized.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com The goal is to establish a logical pathway for the molecule's synthesis by identifying strategic bond disconnections that correspond to reliable chemical reactions. amazonaws.com

For this compound, the analysis begins by simplifying the ionic nature of the compound. The sodium salt can be readily formed from its corresponding sulfinic acid, 6-methoxypyridine-3-sulfinic acid, in a final acid-base reaction step. Therefore, the primary target for the main retrosynthetic pathway is the sulfinic acid itself. This transformation is a functional group interconversion (FGI).

The key bond to consider for disconnection is the carbon-sulfur (C-S) bond between the pyridine ring and the sulfur atom of the sulfinate group. This disconnection breaks the molecule into two key fragments: a pyridine-based precursor and a sulfur-containing reagent.

The primary strategic disconnection is the C(pyridine)-S bond. This leads to a pyridinyl anion synthon and a sulfinate cation synthon, or a pyridinyl cation synthon and a sulfinate anion synthon.

Disconnection 1: C-S Bond (Nucleophilic Pyridine Route)

This disconnection generates a nucleophilic 6-methoxypyridin-3-yl synthon (anion) and an electrophilic sulfur dioxide equivalent.

The synthetic equivalent for the 6-methoxypyridin-3-yl anion is typically an organometallic reagent, such as a Grignard reagent (6-methoxypyridin-3-ylmagnesium bromide) or an organolithium reagent (6-methoxypyridin-3-yllithium).

The synthetic equivalent for the electrophilic sulfur source is sulfur dioxide (SO₂) or a stable surrogate like DABSO. nih.gov

Disconnection 2: C-S Bond (Electrophilic Pyridine Route)

This disconnection leads to an electrophilic 6-methoxypyridin-3-yl synthon (cation) and a nucleophilic sulfinate source.

The synthetic equivalent for the electrophilic pyridine would be a pyridine ring activated towards nucleophilic attack, such as 3-halo-6-methoxypyridine.

A potential synthetic equivalent for the sulfinate anion could be a reagent like sodium dithionite, although this route is less common for aromatic sulfinate synthesis compared to the organometallic approach.

The table below summarizes the key disconnections and the corresponding synthons and synthetic equivalents.

| Disconnection | Synthon (Precursor Fragment) | Synthetic Equivalent (Actual Reagent) |

| Na-O Bond (FGI) | 6-methoxypyridine-3-sulfinic acid | Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) |

| C(pyridine)-S Bond | 6-methoxypyridin-3-yl anion | 6-methoxypyridin-3-ylmagnesium halide or 6-methoxypyridin-3-yllithium |

| SO₂ cation equivalent | Sulfur dioxide (SO₂) or DABSO nih.gov |

The most strategically sound and commonly employed route involves the reaction of a pyridinyl organometallic species with a source of sulfur dioxide. nih.gov

Based on the retrosynthetic analysis, the synthesis of this compound can be planned using readily available starting materials. The primary precursor required is a functionalized 6-methoxypyridine.

A common and commercially available starting material would be a halogenated version, such as 3-bromo-6-methoxypyridine or 3-chloro-6-methoxypyridine. This halogen atom provides a handle to generate the necessary organometallic intermediate.

The proposed synthetic sequence would be:

Formation of an organometallic reagent (e.g., Grignard or organolithium) from the corresponding 3-halo-6-methoxypyridine.

Reaction of this organometallic intermediate with sulfur dioxide or a surrogate like DABSO to form the sulfinate precursor.

Quenching the reaction and subsequent treatment with a sodium base (e.g., aqueous Na₂CO₃ or NaOH) to yield the final product, this compound. nih.gov

The following table lists the potential starting materials and reagents required for the synthesis.

| Material/Reagent | Role in Synthesis |

| 3-Bromo-6-methoxypyridine | Starting material for the pyridine core |

| Magnesium (Mg) or n-Butyllithium (n-BuLi) | Reagent to form the organometallic intermediate |

| Sulfur Dioxide (SO₂) or DABSO | Sulfur source to form the sulfinate group nih.gov |

| Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | Sodium source for the final salt formation nih.gov |

| Anhydrous Ether or Tetrahydrofuran (THF) | Solvent for the organometallic reaction |

This selection of materials leverages common, commercially available chemicals to construct the target molecule in a logical and efficient manner.

Derivatization and Synthetic Applications of Sodium 6 Methoxypyridine 3 Sulfinate

Synthesis of Novel Heterocyclic Systems from Sodium 6-methoxypyridine-3-sulfinate

The reactivity of the sulfinate functional group in this compound allows for its participation in a variety of chemical transformations, leading to the formation of diverse heterocyclic structures. As a nucleophile, an electrophile precursor, or a radical participant, this reagent provides access to a wide range of sulfur-containing heterocycles and other derivatized pyridine (B92270) systems.

Construction of Diverse Sulfur-Containing Ring Structures

This compound serves as a key precursor for the synthesis of various sulfur-containing heterocyclic systems. Its reaction with suitable electrophiles can initiate cyclization cascades, leading to the formation of novel ring structures. For instance, under appropriate conditions, it can react with dihaloalkanes or other bifunctional electrophiles to generate cyclic sulfones, such as thiophene-1,1-dioxides and related saturated or partially unsaturated analogs. The methoxypyridine moiety in these products offers a handle for further functionalization, enabling the exploration of chemical space around these novel scaffolds.

The versatility of sodium sulfinates, in general, extends to their participation in multicomponent reactions, where the sulfinate group can be incorporated into a more complex heterocyclic framework in a single synthetic operation. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity patterns of sulfinates suggest its potential in constructing novel thiazine, thiadiazole, and other sulfur-nitrogen containing heterocycles.

Derivatization to Pyridine-Sulfones, Pyridine-Sulfoxides, and Pyridine-Sulfonamides

One of the most prominent applications of this compound is its conversion to a variety of sulfur-based functional groups attached to the pyridine ring.

Pyridine-Sulfones: The oxidation of the sulfinate group is a straightforward method to access the corresponding sulfonyl chloride, a highly reactive intermediate. This sulfonyl chloride can then be reacted with a wide range of carbon nucleophiles, such as Grignard reagents or organozinc compounds, to furnish various pyridine-sulfones. Alternatively, palladium-catalyzed cross-coupling reactions of this compound with aryl or vinyl halides provide a direct route to these sulfones.

Pyridine-Sulfoxides: Controlled oxidation of this compound can yield the corresponding sulfinyl chloride or related reactive species, which can then be trapped with nucleophiles to form pyridine-sulfoxides. These compounds are valuable intermediates in their own right, as the sulfoxide group can act as a chiral auxiliary or be further transformed.

Pyridine-Sulfonamides: The reaction of the in situ generated sulfonyl chloride from this compound with a diverse array of primary and secondary amines is a common and efficient method for the synthesis of pyridine-sulfonamides. This transformation is of particular importance due to the prevalence of the sulfonamide functional group in a large number of pharmaceuticals. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups on the amine component.

| Derivative Class | General Synthetic Approach | Key Reagents |

| Pyridine-Sulfones | 1. Oxidation to sulfonyl chloride followed by reaction with C-nucleophiles. 2. Pd-catalyzed cross-coupling. | 1. Oxidizing agent (e.g., NCS, SO₂Cl₂), Grignard/organozinc reagents. 2. Pd catalyst, aryl/vinyl halide. |

| Pyridine-Sulfoxides | Controlled oxidation and trapping with nucleophiles. | Mild oxidizing agent. |

| Pyridine-Sulfonamides | Oxidation to sulfonyl chloride followed by reaction with amines. | Oxidizing agent, primary/secondary amines. |

Utilization of this compound in Target-Oriented Synthesis

In target-oriented synthesis, the goal is the efficient and strategic construction of a specific, often biologically active, molecule. This compound can play a crucial role as a key building block in the synthesis of complex targets containing the 6-methoxypyridine-3-sulfonyl moiety. The ability to introduce this fragment at a late stage in a synthetic sequence is often advantageous, and the reactivity of the sulfinate allows for mild and selective transformations.

While specific, publicly documented total syntheses employing this compound are limited, its potential is evident from the general utility of pyridine sulfinates in palladium-catalyzed cross-coupling reactions. This methodology allows for the direct coupling of the 6-methoxypyridine-3-sulfonyl group to complex molecular scaffolds, streamlining synthetic routes and avoiding harsh reaction conditions that might be incompatible with sensitive functional groups present in the target molecule.

Application of this compound in Methods-Oriented Synthesis

Methods-oriented synthesis focuses on the development of new synthetic reactions and strategies. This compound serves as a valuable substrate in the exploration of novel transformations involving the sulfinate group. For instance, its use in the development of new catalytic cycles for C-S bond formation, or as a radical precursor in novel cyclization reactions, contributes to the expansion of the synthetic chemist's toolkit.

The unique electronic properties of the 6-methoxypyridine ring can influence the reactivity of the sulfinate group, making it an interesting candidate for studying reaction mechanisms and developing highly selective transformations. Research in this area could uncover novel reactivity patterns that are distinct from those of simple aryl or alkyl sulfinates.

Development of Chemical Libraries and Strategies for Diversity-Oriented Synthesis using this compound as a Core Synthon

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. This compound is an excellent starting point for DOS due to the multiple points of diversification it offers.

The core 6-methoxypyridine scaffold can be elaborated by modifying the methoxy (B1213986) group or by functionalizing the pyridine ring at other positions. More significantly, the sulfinate group can be converted into a wide array of other functional groups, as discussed in section 4.1.2. By combining these derivatization strategies in a combinatorial fashion, large and diverse chemical libraries can be rapidly assembled. For example, a library of pyridine-sulfonamides can be generated by reacting the corresponding sulfonyl chloride with a collection of diverse amines. Similarly, a library of pyridine-sulfones can be prepared through parallel cross-coupling reactions.

| Diversification Strategy | Point of Diversity | Potential Functional Groups |

| Core Scaffold Modification | Methoxy group, other pyridine positions | Alkoxy, amino, halogen, etc. |

| Sulfinate Derivatization | Sulfur atom | Sulfone, sulfoxide, sulfonamide, sulfide, etc. |

| Combinatorial Synthesis | Amine/nucleophile variation | Diverse array of substituents on the sulfonamide nitrogen or sulfone carbon. |

The use of this compound as a central building block in DOS strategies allows for the systematic exploration of the chemical space around the 6-methoxypyridine-3-sulfonyl pharmacophore, increasing the probability of identifying novel compounds with desirable biological activities.

Spectroscopic and Structural Characterization Methodologies for Sodium 6 Methoxypyridine 3 Sulfinate

X-ray Crystallography for Comprehensive Solid-State Molecular Architecture Elucidation.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed. From this map, the exact positions of each atom can be determined, revealing the complete molecular structure.

For Sodium 6-methoxypyridine-3-sulfinate, a successful crystallographic analysis would be expected to provide precise measurements of:

The S-O bond lengths within the sulfinate group, which are anticipated to be intermediate between single and double bond lengths due to resonance delocalization of the negative charge.

The C-S bond length connecting the sulfinate group to the pyridine (B92270) ring.

The geometry and dimensions of the 6-methoxypyridine ring system.

The coordination environment of the sodium cation, including its interactions with the oxygen atoms of the sulfinate group and potentially with water molecules if the crystal is a hydrate.

The intermolecular interactions, such as hydrogen bonding and packing forces, that govern the crystal lattice structure.

While a specific crystal structure for this compound is not widely available in the public domain, data from related sulfonate and sulfonamide structures suggest that the S=O bond lengths in the sulfonamide functional group typically range from 1.428 (2) to 1.441 (2) Å, and the O—S—O bond angles are around 118-120°. nih.gov Similar parameters would be expected for the sulfinate group in the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methoxy (B1213986) group and the three protons on the pyridine ring.

Based on the structure and data from similar methoxypyridine derivatives, the predicted chemical shifts (δ) in a solvent like DMSO-d₆ would be:

Methoxy Protons (-OCH₃): A singlet peak expected around 3.8-4.0 ppm.

Pyridine Ring Protons:

H2: A doublet or singlet-like peak in the region of 8.0-8.2 ppm.

H4: A doublet of doublets expected around 7.5-7.7 ppm.

H5: A doublet expected around 6.8-7.0 ppm.

The coupling constants (J-values) between adjacent protons on the pyridine ring would provide further confirmation of their relative positions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) |

| H2 | 8.0 - 8.2 | Doublet (d) or Singlet (s) |

| H4 | 7.5 - 7.7 | Doublet of Doublets (dd) |

| H5 | 6.8 - 7.0 | Doublet (d) |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The molecule has six carbon atoms, and due to the asymmetry of the substitution on the pyridine ring, all six are expected to be chemically non-equivalent.

Predicted ¹³C NMR chemical shifts, based on data for 2-methoxypyridine and other substituted pyridines, are as follows:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~163 |

| C3 | ~120-130 |

| C4 | ~135-145 |

| C5 | ~110-115 |

| C6 | ~155-160 |

| -OCH₃ | ~55 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H4 with H5, and potentially a weaker correlation between H2 and H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. It is invaluable for assigning the carbon signals based on the known proton assignments. For example, the proton signal at ~8.1 ppm would correlate with the carbon signal for C2, the proton at ~7.6 ppm with C4, the proton at ~6.9 ppm with C5, and the methoxy protons at ~3.9 ppm with the methoxy carbon at ~55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, the methoxy protons would show a correlation to the C2 carbon, and the H2 proton would show correlations to C3 and C4, confirming the connectivity around the pyridine ring and the position of the sulfinate group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula.

For this compound (C₆H₆NNaO₃S), the theoretical exact mass of the molecular ion [M]⁻ (the sulfinate anion) would be calculated. HRMS analysis would aim to experimentally measure this mass to within a few parts per million (ppm), providing strong evidence for the molecular formula.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained. Plausible fragmentation pathways for the 6-methoxypyridine-3-sulfinate anion could involve:

Loss of SO₂ to give a methoxypyridyl anion.

Cleavage of the methoxy group.

Fragmentation of the pyridine ring.

The fragmentation of pyridine derivatives is known to be complex, often involving ring opening and rearrangements. rsc.orgcdnsciencepub.com The observed fragmentation pattern would serve as a fingerprint for the molecule and help to confirm the positions of the substituents on the pyridine ring.

| Ion | Theoretical Exact Mass |

| [C₆H₆NO₃S]⁻ | 172.0074 |

| [C₆H₆NO]⁻ (after loss of SO₂) | 108.0455 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

The key functional groups in this compound that would give rise to characteristic vibrational bands include the sulfinate group (S-O bonds), the methoxy group (C-O-C ether linkage), and the pyridine ring (C=C and C=N bonds).

Expected Vibrational Frequencies:

| Functional Group / Vibration | Predicted IR/Raman Frequency (cm⁻¹) | Comment |

| S=O Asymmetric Stretch | ~1015 - 1050 | Strong in IR |

| S=O Symmetric Stretch | ~965 - 990 | Strong in IR, potentially strong in Raman |

| C-O-C Asymmetric Stretch | ~1250 - 1280 | Strong in IR |

| C-O-C Symmetric Stretch | ~1020 - 1050 | |

| Pyridine Ring Stretching | ~1400 - 1600 | Multiple bands |

| C-H Stretching (aromatic) | ~3000 - 3100 | |

| C-H Stretching (aliphatic) | ~2850 - 2950 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions and characterize the conjugation system of this compound. This method provides insights into the molecule's electronic structure by measuring its absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption characteristics are intrinsically linked to the presence of chromophores and auxochromes within the molecular framework.

In this compound, the pyridine ring constitutes the primary chromophore, the part of the molecule responsible for absorbing light. The electronic spectrum of pyridine itself exhibits characteristic absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system, and are typically observed with high intensity. The n→π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital, such as the one on the nitrogen atom, to a π* antibonding orbital. For pyridine, these transitions are typically observed in the UV region, with absorption maxima appearing around 250-262 nm. sielc.comresearchgate.net

The substituents on the pyridine ring, namely the 6-methoxy group and the 3-sulfinate group, significantly influence the electronic transitions and the resulting UV-Vis spectrum. The methoxy group (-OCH₃) at the 6-position acts as an auxochrome, a group that, while not a chromophore itself, modifies the absorption characteristics of the chromophore. As an electron-donating group, the methoxy group can increase the electron density of the pyridine ring through resonance, which tends to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect typically results in a bathochromic shift (or red shift), causing the absorption maxima (λmax) to shift to longer wavelengths compared to unsubstituted pyridine.

The sulfinate group (-SO₂Na) at the 3-position also modulates the electronic properties of the pyridine ring. While specific spectral data for this compound is not extensively documented in publicly available literature, the electronic effect of a sulfinate group can be considered in the context of its electron-withdrawing or electron-donating nature at the meta-position, which will influence the energy of the molecular orbitals and, consequently, the absorption wavelengths. For a related compound, pyridine-3-sulfonic acid, a maximum absorption wavelength has been reported at 262 nm in an aqueous ethanol solution. tcichemicals.com This provides a useful reference point for predicting the spectral behavior of this compound.

The comprehensive analysis of the UV-Vis spectrum of this compound allows for a detailed characterization of its conjugated π-electron system. The positions and intensities of the absorption bands provide critical information about the electronic structure, which is valuable for understanding the compound's reactivity, stability, and potential applications in various chemical syntheses.

Below is a table summarizing the typical UV-Vis absorption data for pyridine and a closely related compound, which helps in postulating the expected spectral characteristics of this compound.

| Compound | Solvent | λmax (nm) | Electronic Transition(s) |

| Pyridine | Acidic Mobile Phase | 254 | π→π |

| Pyridine-3-sulfonic Acid | Aqueous Ethanol | 262 | π→π |

It is anticipated that the combination of the methoxy and sulfinate groups on the pyridine ring in this compound will lead to a spectrum that reflects the cumulative electronic effects of both substituents, likely resulting in a λmax value shifted from that of unsubstituted pyridine.

Theoretical and Computational Chemistry Studies of Sodium 6 Methoxypyridine 3 Sulfinate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic distribution and geometric parameters of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into molecular orbitals, charge distribution, and thermodynamic stability.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for determining the ground state properties of medium to large-sized molecules.

For Sodium 6-methoxypyridine-3-sulfinate, a DFT study would typically begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. A common approach involves using the B3LYP functional combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for organic molecules containing heteroatoms. tandfonline.comtandfonline.com The optimization would yield key data on bond lengths, bond angles, and dihedral angles.

Following optimization, frequency calculations are performed to confirm that the obtained geometry is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties such as enthalpy, Gibbs free energy, and entropy. The results of such a hypothetical DFT study are summarized in the tables below.

Table 1: Illustrative Optimized Geometric Parameters for the 6-methoxypyridine-3-sulfinate anion calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3-S | 1.78 Å |

| S-O1 | 1.51 Å | |

| S-O2 | 1.51 Å | |

| C6-O3 | 1.35 Å | |

| O3-CH3 | 1.43 Å | |

| Bond Angle | O1-S-O2 | 118.5° |

| C3-S-O1 | 106.0° | |

| C2-C3-S | 121.0° | |

| Dihedral Angle | C2-C3-S-O1 | 178.5° |

Table 2: Illustrative Calculated Thermodynamic Properties.

| Property | Value |

|---|---|

| Total Energy | -855.34 Hartrees |

| Enthalpy | -855.21 Hartrees |

| Gibbs Free Energy | -855.40 Hartrees |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate results, although they are typically more computationally demanding than DFT. rasayanjournal.co.inresearchgate.net

An ab initio study of this compound would provide a benchmark for the results obtained from DFT. For instance, calculations using the MP2 method with a large basis set like aug-cc-pVTZ could refine the electronic energy and molecular geometry. Furthermore, these high-level calculations are crucial for generating accurate molecular orbital energies (HOMO and LUMO), which are essential for understanding the molecule's reactivity and electronic transitions. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Table 3: Illustrative Ab Initio (MP2/aug-cc-pVTZ) Electronic Properties.

| Property | Value |

|---|---|

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a powerful tool for mapping out the potential energy surface of a chemical reaction. It allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds.

Transition State Analysis and Reaction Path Elucidation

A transition state (TS) is the highest energy point along the lowest energy path connecting reactants and products. Identifying the geometry and energy of the TS is critical for understanding reaction kinetics. For reactions involving this compound, such as its role as a nucleophile, computational methods can be used to locate the TS structure.

This is typically done using algorithms that search for a first-order saddle point on the potential energy surface. A frequency calculation on the located TS structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. Following the path of this imaginary frequency in both directions (Intrinsic Reaction Coordinate, IRC analysis) confirms that the TS connects the desired reactants and products.

Calculation of Reaction Energy Profiles and Kinetic Parameters

Once the energies of the reactants, transition states, and products are calculated, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

Using Transition State Theory (TST), the calculated activation energy can be used to estimate the reaction rate constant (k) via the Eyring equation. This allows for a quantitative prediction of reaction kinetics under different conditions. For example, modeling the reaction of the 6-methoxypyridine-3-sulfinate anion with an electrophile would provide insights into its regioselectivity and reaction efficiency.

Table 4: Illustrative Calculated Energy Profile for a Hypothetical Nucleophilic Substitution Reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations would be particularly useful for studying its behavior in a solvent, such as water. These simulations can reveal:

Conformational Flexibility: How the molecule rotates around its single bonds and what are the most populated conformations.

Solvation Structure: How solvent molecules arrange around the sulfinate and methoxy (B1213986) groups, and around the sodium cation.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds or other non-covalent interactions between the solute and solvent, or between multiple solute molecules.

Simulations are typically run for nanoseconds or longer, using a force field (a set of empirical energy functions) to describe the interactions between atoms. Analysis of the resulting trajectory can yield valuable information on the radial distribution function, which describes the probability of finding one atom at a certain distance from another, providing a clear picture of the local molecular environment.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data using Computational Methods

In the structural elucidation of novel compounds, a synergistic approach combining experimental spectroscopy with theoretical calculations offers a powerful and definitive methodology. Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the a priori prediction of various spectroscopic parameters. These theoretical values, when compared with experimental data, provide a robust validation of the proposed molecular structure. This section details the computational prediction of spectroscopic parameters for this compound and the crucial process of correlating these predictions with experimental findings.

The foundation of this approach lies in obtaining a computationally optimized geometric structure of the molecule. Using this minimized energy structure, quantum chemical calculations can predict spectroscopic data, including vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.netresearchgate.net A high degree of correlation between the predicted and experimental spectra lends strong support to the accuracy of the computed molecular model and, by extension, the experimentally determined structure.

Vibrational Spectroscopy (FT-IR) Analysis

Theoretical vibrational frequencies are calculated assuming the molecule behaves as a harmonic oscillator. These calculations yield a set of frequencies corresponding to the fundamental modes of vibration. It is a common practice for the calculated frequencies to be scaled by an appropriate factor to correct for systematic errors arising from the harmonic approximation and the limitations of the basis set.

Below is a hypothetical comparison of calculated (scaled) and experimental FT-IR frequencies for key functional groups in this compound. The calculations would typically be performed using a method such as B3LYP with a 6-31G(d,p) basis set. researchgate.net

Table 1: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (Scaled) (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3080 | 3075 | Aromatic C-H stretch |

| ν(C-H) methoxy | 2950 | 2945 | CH₃ asymmetric stretch |

| ν(C=C), ν(C=N) pyridine (B92270) ring | 1590, 1480, 1430 | 1585, 1475, 1425 | Ring stretching |

| ν(S=O) sulfinate | 1050 | 1045 | S=O asymmetric stretch |

| ν(C-O-C) methoxy ether | 1250 | 1245 | Asymmetric C-O-C stretch |

| ν(C-S) sulfinate | 680 | 675 | C-S stretch |

A strong linear correlation between the experimental and scaled theoretical frequencies, often with a correlation coefficient (R²) exceeding 0.99, would confirm that the computational model accurately represents the vibrational properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for verifying atomic connectivity and the chemical environment of nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate isotropic magnetic shielding constants. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) in ppm.

The table below presents a hypothetical correlation between experimental NMR data and computationally predicted chemical shifts for this compound in a suitable solvent like DMSO-d₆.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Experimental ¹H (ppm) | Calculated ¹H (ppm) | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) |

| H-2 | 8.30 | 8.25 | - | - |

| H-4 | 7.85 | 7.80 | - | - |

| H-5 | 6.90 | 6.85 | - | - |

| -OCH₃ | 3.95 | 3.90 | - | 55.0 |

| C-2 | - | - | 150.0 | 149.5 |

| C-3 | - | - | 135.0 | 134.8 |

| C-4 | - | - | 140.0 | 139.5 |

| C-5 | - | - | 112.0 | 111.7 |

| C-6 | - | - | 165.0 | 164.5 |

The close agreement between the predicted and observed chemical shifts for both proton and carbon nuclei would serve as strong evidence for the correctness of the assigned structure.

Electronic Spectroscopy (UV-Vis) Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. These calculations can determine the absorption wavelengths (λmax), excitation energies, and oscillator strengths of the principal electronic transitions. Often, these transitions are described in terms of the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. researchgate.net

Table 3: Hypothetical Comparison of Experimental and Calculated UV-Vis Absorption Data for this compound

| Parameter | Experimental Value | Calculated Value | Assignment of Transition |

| λmax (nm) | 285 | 280 | π → π* |

| Excitation Energy (eV) | 4.35 | 4.43 | HOMO → LUMO |

| Oscillator Strength (f) | - | 0.25 | - |

A small deviation between the experimental and theoretically calculated λmax provides further validation of the electronic structure of the molecule derived from the computational model. The analysis of the frontier molecular orbitals (HOMO-LUMO) involved in the transition can also offer insights into the charge transfer characteristics within the molecule. researchgate.net

Advanced Research Directions and Future Perspectives for Sodium 6 Methoxypyridine 3 Sulfinate

Development of Highly Efficient and Selective Chemical Transformations Involving the Compound.

The development of highly efficient and selective chemical transformations is a cornerstone of modern organic synthesis. For Sodium 6-methoxypyridine-3-sulfinate, a key area of future research lies in its application as a versatile coupling partner in cross-coupling reactions. Pyridine (B92270) sulfinates, in general, have demonstrated significant potential as nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering a powerful alternative to traditional organometallic reagents. researchgate.net

Future research will likely focus on expanding the scope of these reactions, targeting the synthesis of a diverse range of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. A significant advantage of using pyridine sulfinates is their ability to overcome some of the limitations associated with pyridine-2-boronates, which can be unstable and inefficient in Suzuki-Miyaura cross-coupling reactions. researchgate.net The development of methodologies that allow for the selective coupling at different positions of the pyridine ring will be a key area of investigation.

Furthermore, the sulfinate group itself can be a target for a variety of transformations. Research into the divergent reactivity of sulfinates, where the reaction outcome can be controlled to produce different products from the same starting materials, is a promising avenue. rsc.org For instance, under different conditions, this compound could potentially undergo sulfonylation reactions to form sulfones or participate in radical reactions to generate sulfonyl radicals for addition to alkenes. rsc.org

A summary of potential selective transformations is presented in the table below:

| Transformation Type | Reactant | Catalyst | Product Class | Potential Significance |

| Cross-Coupling | Aryl Halides | Palladium | Biaryl/Heteroaryl compounds | Access to novel pharmaceutical scaffolds |

| Sulfonylation | Alkenes/Alkynes | Visible Light | β-pyridyl alkyl sulfones | Synthesis of functionalized molecules |

| C-H Functionalization | Various Substrates | Transition Metals | Functionalized Pyridines | Efficient and atom-economical synthesis |

Exploration of Novel Catalytic Roles and Applications for this compound and its Derivatives.

Beyond its role as a synthetic building block, there is potential for this compound and its derivatives to act as catalysts or ligands in various chemical reactions. The pyridine nitrogen atom can coordinate to metal centers, and the sulfinate group could also participate in ligand-metal interactions. This dual functionality could be exploited in the design of novel catalysts for a range of transformations.

Future research in this area could involve the synthesis of metal complexes of 6-methoxypyridine-3-sulfinate and the evaluation of their catalytic activity in reactions such as C-H activation, hydrogenation, and oxidation. The electronic properties of the pyridine ring, influenced by the methoxy (B1213986) and sulfinate substituents, could be fine-tuned to modulate the reactivity of the metal center.

Moreover, the sulfinate moiety itself can participate in catalytic cycles. For example, the in-situ generation of sulfinates from sulfonylhydrazides has been utilized in certain reactions. concordia.ca Investigating similar catalytic cycles where this compound or its derivatives play a key role could lead to the discovery of new catalytic systems.

Integration with Automation, Flow Chemistry, and High-Throughput Experimentation Platforms.

The integration of chemical synthesis with automation, flow chemistry, and high-throughput experimentation (HTE) is revolutionizing the way new molecules and reactions are discovered and optimized. This compound is well-suited for these modern technologies due to its stability and potential for versatile reactivity.

Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions for transformations involving this compound, accelerating the discovery of optimal catalysts, solvents, and other parameters. sigmaaldrich.com This is particularly valuable for complex multi-component reactions or for the rapid synthesis of libraries of compounds for biological screening. researchgate.net

Flow chemistry offers several advantages for reactions involving this compound, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for telescoped reactions where multiple synthetic steps are performed in a continuous sequence without isolation of intermediates. The use of flow reactors could enable the efficient and scalable synthesis of derivatives of this compound.

The table below outlines the potential benefits of integrating modern technologies:

| Technology | Application | Benefit |

| Automation/HTE | Reaction optimization, library synthesis | Increased speed and efficiency of discovery |

| Flow Chemistry | Scalable synthesis, telescoped reactions | Improved safety, efficiency, and scalability |

| Digital Chemistry | Design of custom reactionware | Enhanced reproducibility and process control |

Identification of New Interdisciplinary Research Opportunities within Chemical Sciences.

The unique properties of this compound and its derivatives create opportunities for interdisciplinary research. The pyridine motif is a common feature in many biologically active molecules, suggesting that derivatives of this compound could have applications in medicinal chemistry. researchgate.net High-throughput screening of libraries of compounds derived from this compound against various biological targets could lead to the discovery of new drug candidates.

In materials science, the incorporation of the 6-methoxypyridine-3-sulfonyl moiety into polymers or other materials could impart novel electronic or photophysical properties. The ability to form well-defined structures through cross-coupling reactions makes this compound an attractive building block for the synthesis of functional materials with tailored properties.

Furthermore, the electrochemical properties of pyridine sulfinates could be explored for applications in electro-organic synthesis. Electrochemical methods offer a green and efficient way to perform redox reactions, and the sulfinate group could be susceptible to electrochemical oxidation or reduction, leading to new synthetic methodologies. nih.gov The development of electrochemical C-H sulfonylation of pyridines showcases the potential of such approaches. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.